1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings. Pyrazoles are heterocyclic compounds containing two nitrogen atoms in a five-membered ring, which are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with ethyl bromide under basic conditions to form the ethylated pyrazole intermediate. This intermediate is then reacted with formaldehyde and another equivalent of 1-methyl-1H-pyrazole to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups, used as a starting material for more complex compounds.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns, exhibiting distinct chemical and biological properties.
1-Phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group, known for its diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its dual pyrazole ring structure, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-8-10(7-12-15)11-6-9-4-5-14(2)13-9/h4-5,7-8,11H,3,6H2,1-2H3 |
InChI Key |
XJLKDGVLBHDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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